BenchChemオンラインストアへようこそ!

Ethyl 2-(3-(4-fluorobenzyl)ureido)-4-methylthiazole-5-carboxylate

Medicinal chemistry Structure-activity relationship Thiazole derivatives

Ethyl 2-(3-(4-fluorobenzyl)ureido)-4-methylthiazole-5-carboxylate (PubChem CID 45503672, ChEMBL ID CHEMBL1824541) is a synthetic small-molecule belonging to the 2-aminothiazole-5-carboxylate urea class. Its structure comprises a 4-methylthiazole-5-carboxylate core, a urea linker, and a 4-fluorobenzyl substituent, resulting in a molecular weight of 337.4 g/mol and a calculated LogP of 2.8–3.09.

Molecular Formula C15H16FN3O3S
Molecular Weight 337.37
CAS No. 1203361-32-3
Cat. No. B2424677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(3-(4-fluorobenzyl)ureido)-4-methylthiazole-5-carboxylate
CAS1203361-32-3
Molecular FormulaC15H16FN3O3S
Molecular Weight337.37
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(S1)NC(=O)NCC2=CC=C(C=C2)F)C
InChIInChI=1S/C15H16FN3O3S/c1-3-22-13(20)12-9(2)18-15(23-12)19-14(21)17-8-10-4-6-11(16)7-5-10/h4-7H,3,8H2,1-2H3,(H2,17,18,19,21)
InChIKeyOMJRFFVCIFAVAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(3-(4-fluorobenzyl)ureido)-4-methylthiazole-5-carboxylate (CAS 1203361-32-3): A Synthetic Thiazole-Urea Derivative for Early Discovery Research


Ethyl 2-(3-(4-fluorobenzyl)ureido)-4-methylthiazole-5-carboxylate (PubChem CID 45503672, ChEMBL ID CHEMBL1824541) is a synthetic small-molecule belonging to the 2-aminothiazole-5-carboxylate urea class [1]. Its structure comprises a 4-methylthiazole-5-carboxylate core, a urea linker, and a 4-fluorobenzyl substituent, resulting in a molecular weight of 337.4 g/mol and a calculated LogP of 2.8–3.09 [1][2]. This compound is primarily available as a research chemical for exploratory screening and is not yet associated with any approved therapeutic indication.

Why Generic Substitution of Ethyl 2-(3-(4-fluorobenzyl)ureido)-4-methylthiazole-5-carboxylate Cannot Be Assumed


Substitution of ethyl 2-(3-(4-fluorobenzyl)ureido)-4-methylthiazole-5-carboxylate with the nearest commercially available analog, ethyl 2-(3-(4-fluorobenzyl)ureido)thiazole-4-carboxylate (isomeric scaffold shift), introduces a structural difference with a high probability of altering pharmacological activity. The target compound's 4-methyl-5-carboxylate substitution pattern on the thiazole ring is specifically associated with anti-cancer activity in related 4-methylthiazole-5-carboxylic acid derivatives, while the 4-carboxylate isomer is linked to GSK-3β inhibition [1][2]. This structural divergence means that potency, selectivity, and mechanism of action cannot be extrapolated between the two compounds without empirical verification.

Product-Specific Quantitative Differentiation: Ethyl 2-(3-(4-fluorobenzyl)ureido)-4-methylthiazole-5-carboxylate Against Its Closest Analogs


Structural Differentiation: 4-Methyl-5-Carboxylate vs. 4-Carboxylate Thiazole Scaffold

The target compound bears a 4-methyl-5-carboxylate substitution on the thiazole ring, contrasting with the commercially available ethyl 2-(3-(4-fluorobenzyl)ureido)thiazole-4-carboxylate, which lacks the 4-methyl group and bears the carboxylate at the 4-position. This is a scaffold-level difference, not a simple functional group modification [1]. In published series of 4-methylthiazole-5-carboxylic acid derivatives, this specific scaffold confers anti-breast cancer (MDA-MB-231) activity, whereas the thiazole-4-carboxylate regioisomer is associated with GSK-3β inhibition [2][3].

Medicinal chemistry Structure-activity relationship Thiazole derivatives

Physicochemical Property Differentiation: Lipophilicity and Rotatable Bond Profile

Computed properties highlight a difference in lipophilicity between the target compound (XLogP3 = 2.8) and the regioisomeric 4-carboxylate analog (AlogP = 3.09) [1][2]. The target compound has 6 rotatable bonds, consistent with its ester and urea linkage, compared to 5 rotatable bonds for the 4-carboxylate analog [1][2]. This difference in rotatable bonds and LogP may influence membrane permeability and solubility profiles, although no empirical ADME data exist for either compound.

ADME Drug-likeness Physicochemical profiling

Documented Bioactivity Footprint: Single-Cell Toxicity vs. Multi-Target Kinase Profiling

The target compound has exactly one curated bioactivity record: developmental toxicity in zebrafish embryo (Danio rerio) at 8–15 somite stage after 18–25 hours of exposure . By contrast, ethyl 2-(3-(4-fluorobenzyl)ureido)thiazole-4-carboxylate and related urea-thiazoles appear in kinase profiling panels (e.g., GIRK2 channel activation, GSK-3β inhibition) with reported IC50 values ranging from 98 nM to 330 nM [1]. The absence of kinase activity data for the target compound—and conversely the absence of developmental toxicity data for the comparator—highlights fundamentally different bioactivity profiles, likely driven by the scaffold substitution pattern.

Toxicology Kinase profiling Bioactivity screening

Availability Status: Research-Grade vs. Screening Collection Compound

Ethyl 2-(3-(4-fluorobenzyl)ureido)-4-methylthiazole-5-carboxylate is offered by multiple chemical vendors predominantly as a custom-synthesis or research-grade item with specified purity (typically ≥95%), but it is not included in any major publicly disclosed screening libraries [1]. In contrast, the regioisomeric 4-carboxylate analog appears in multiple patent and literature kinase inhibitor libraries (e.g., GSK-3 inhibitor collections) and is more readily available as an off-the-shelf screening compound [2]. This difference in supply chain maturity impacts procurement lead time, cost, and batch-to-batch reproducibility.

Procurement Screening libraries Compound sourcing

Defined Research Applications for Ethyl 2-(3-(4-fluorobenzyl)ureido)-4-methylthiazole-5-carboxylate (CAS 1203361-32-3)


Scaffold-Specific Anti-Breast Cancer Screening in MDA-MB-231 Cells

Based on the class-level anti-cancer activity of 4-methylthiazole-5-carboxylic acid derivatives against MDA-MB-231 breast adenocarcinoma cells [1], ethyl 2-(3-(4-fluorobenzyl)ureido)-4-methylthiazole-5-carboxylate is a candidate for anti-breast cancer phenotypic screening. Its 4-methyl-5-carboxylate scaffold is structurally pre-validated for this indication. Procurement should specify this compound over the 4-carboxylate regioisomer, which lacks relevant anti-cancer scaffold validation.

Developmental Toxicity Assessment in Zebrafish Embryo Model

This compound is one of the few thiazole-urea derivatives with documented developmental toxicity data in 8–15 somite-stage zebrafish embryos [1]. It can serve as a tool compound or reference standard for laboratories developing zebrafish embryo toxicity assays for chemical safety screening. The regioisomeric 4-carboxylate analog has no published toxicity data in this model, making the target compound the necessary choice for ecotoxicology or developmental biology studies.

Physicochemical Optimization Studies: LogP and Rotatable Bond Tuning

The computed XLogP3 of 2.8 and 6 rotatable bonds position this compound as a moderate-lipophilicity, higher-flexibility analog relative to the 4-carboxylate isomer (AlogP 3.09, 5 rotatable bonds) [1][2]. For medicinal chemistry groups optimizing drug-likeness within a thiazole-urea series, the target compound provides a systematic variation point to probe the impact of these properties on permeability or solubility. Procurement must explicitly request the 4-methyl-5-carboxylate variant, as the isomer will not address this structure-property relationship.

Custom Synthesis Reference for Thiazole-Urea Library Design

Given its limited commercial availability and absence from standard screening libraries [1], this compound is best suited as a custom synthesis target for groups building focused 4-methylthiazole-5-carboxylate urea libraries. It serves as a synthetic entry point for generating analogs with varied ureido substitution (e.g., replacing 4-fluorobenzyl with other benzyl or heteroaryl groups) to explore SAR around the urea linker and fluorophenyl ring. Procurement managers should plan for longer lead times and prioritize vendors with demonstrated expertise in thiazole-urea chemistry.

Quote Request

Request a Quote for Ethyl 2-(3-(4-fluorobenzyl)ureido)-4-methylthiazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.